Chloroquine and its derivatives, including hydroxychloroquine, have been extensively studied due to their wide range of applications in medicine. These compounds are traditionally known for their antimalarial properties but have been repurposed for various other therapeutic uses due to their immunomodulatory and anti-inflammatory effects. The research into these compounds has revealed a complex mechanism of action that underlies their efficacy in different medical contexts, ranging from rheumatic diseases to potential neuroprotective effects.
Chlorogenic acid, a polyphenolic component related to the chloroquine family, has demonstrated neuroprotective effects against scopolamine-induced amnesia in mice. It has been shown to improve short-term memory and cognitive impairments, potentially through the inhibition of acetylcholinesterase activity and antioxidative activities in the brain1.
Chlorpropamide, although not a direct derivative of chloroquine, shares a similar prefix due to its chlorine component and has been studied for its antidiuretic action in patients with vasopressin-sensitive diabetes insipidus. The drug's efficacy appears to be linked to its ability to potentiate the action of low levels of endogenous antidiuretic hormone2.
In rheumatology, hydroxychloroquine and chloroquine are used to treat conditions like rheumatoid arthritis and systemic lupus erythematosus. Their immunomodulatory effects are attributed to the interference with lysosomal activity and autophagy, as well as the modulation of signaling pathways and transcriptional activity that result in reduced cytokine production and altered immune cell activation34.
Chlorophyllin, a derivative of chlorophyll, has been investigated for its chemopreventive properties, particularly its ability to inhibit aflatoxin B1-DNA binding and its anti-mutagenic activity against various carcinogens. This suggests a potential role for chlorophyllin in cancer prevention5.
Chloropretadalafil is synthesized through a multi-step chemical process. The synthesis typically involves several key reactions:
Chloropretadalafil participates in several types of chemical reactions:
Common reagents used in these reactions include:
These reactions can yield various derivatives that may be further processed into tadalafil or related compounds .
Chloropretadalafil acts as a selective inhibitor of PDE5, similar to tadalafil. Its mechanism involves:
Chloropretadalafil exhibits several notable physical and chemical properties:
Key data points include:
These properties are crucial for its application in pharmaceutical formulations and research settings .
Chloropretadalafil has diverse applications in various scientific fields:
The compound's versatility makes it valuable not only in drug development but also in broader scientific research contexts .
The systematic International Union of Pure and Applied Chemistry name for chloropretadalafil is methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate. This nomenclature precisely defines its stereochemistry, ring substitutions, and functional group arrangement. The molecular formula is C₂₂H₁₉ClN₂O₅, corresponding to a molecular mass of 426.85 grams per mole as confirmed through high-resolution mass spectrometry [1] [2] [8].
Table 1: Fundamental Physicochemical Properties of Chloropretadalafil
Parameter | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 426.85 g/mol | - |
Melting Point | 230-232°C | Capillary method [2] |
Density | 1.445 g/cm³ | Predicted [2] |
pKa | 16.25 ± 0.60 | Predicted [2] |
Solubility in Chloroform | Slightly soluble | 25°C [2] |
Solubility in Dimethyl Sulfoxide | Slightly soluble | 25°C [2] |
The compound typically presents as a white to pale orange crystalline solid under standard conditions and requires storage in an inert atmosphere at 2-8°C to maintain stability. Its solubility profile shows limited dissolution in aqueous media but moderate solubility in polar organic solvents including dimethyl sulfoxide, chloroform, and ethyl acetate [2] [3].
Chloropretadalafil contains two chiral centers at positions C1 and C3 of the tetrahydro-β-carboline system, generating absolute configurations designated as (1R,3R). This stereochemistry is preserved from the L-tryptophan precursor during biosynthesis and critically influences both its chemical reactivity and pharmacological relevance. The specific spatial arrangement is defined by the International Chemical Identifier key: InChI=1S/C22H19ClN2O5/c1-28-22(27)16-9-14-13-4-2-3-5-15(13)24-20(14)21(25(16)19(26)10-23)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,21,24H,9-11H2,1H3/t16-,21-/m1/s1, confirming the relative stereochemistry [2] [8].
The Simplified Molecular-Input Line-Entry System notation (SMILES) further elucidates the stereospecific arrangement: COC(=O)[C@H]1Cc2c([nH]c3ccccc23)C@Hc4ccc5OCOc5c4. Crystallographic analysis reveals that the molecule adopts a rigid, folded conformation where the indole moiety and benzodioxole ring system exist in perpendicular planes. This configuration creates the precise steric environment required for selective ring closure during the subsequent transformation to tadalafil's diketopiperazine structure. The presence of the chloroacetyl group at the N2 position provides the electrophilic center necessary for intramolecular cyclization [3] [8].
The discovery pathway of chloropretadalafil is intrinsically linked to the development timeline of tadalafil (originally designated IC-351) during early 1990s pharmaceutical research at ICOS Corporation. Initial synthetic routes to tadalafil faced challenges in controlling stereochemistry during the Pictet-Spengler condensation between D-tryptophan methyl ester and piperonal. Optimization efforts revealed that selective chloroacetylation of the secondary amine in the tetrahydro-β-carboline intermediate (Compound III) generated a crystalline derivative with enhanced stability for purification – later identified as chloropretadalafil [4].
Patent literature from the mid-2000s documents critical manufacturing improvements, particularly Patent WO2006110893A2 ("Preparation of tadalafil intermediates"), which detailed novel solvent systems for chloropretadalafil synthesis. This innovation replaced hazardous halogenated solvents like dichloromethane with environmentally favorable alternatives such as ethyl acetate and toluene. The patent further established optimized temperature control protocols (-10°C to 5°C) during the chloroacetylation step to minimize epimerization and byproduct formation [4].
Commercial availability of chloropretadalafil emerged as tadalafil production scaled globally, with chemical suppliers listing it as "Tadanafil P-1", "adalafil impurity 1", and "Tadalafil Intermediate". Analytical standards and synthetic quantities became accessible through specialty chemical providers by 2010, with current pricing reflecting its high manufacturing complexity ($16-$185 per gram based on purity and quantity) [2] [3].
Chloropretadalafil occupies the penultimate position in the tadalafil synthetic pathway, where its strategically positioned chloroacetyl group enables ring closure to the biologically active diketopiperazine structure. The transformation mechanism involves a two-stage reaction sequence:
Table 2: Industrial Synthesis Parameters for Chloropretadalafil Production
Reaction Parameter | Traditional Process | Optimized Process (WO2006110893A2) |
---|---|---|
Solvent System | Dichloromethane/Chloroform | Ethyl acetate/Toluene [4] |
Temperature Range | -30°C to 0°C | -10°C to 5°C [4] |
Base | Triethylamine | N,N-Diisopropylethylamine [4] |
Chloroacetyl Chloride Equivalents | 1.2-1.5 | 1.05-1.15 [4] |
Reaction Yield | 65-75% | 82-89% [4] |
Industrial production employs two distinct synthetic routes:
Route A (Direct Chloroacetylation):(1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate undergoes N-chloroacetylation in ethyl acetate at 0-5°C with chloroacetyl chloride (1.05-1.15 equivalents) in the presence of non-nucleophilic bases. This method achieves yields exceeding 85% with minimal epimerization [4].
Route B (Protection-Deprotection Strategy):The secondary amine precursor is protected as a tert-butylcarbamate prior to chloroacetylation. Following chloroacetyl transfer, the carbamate group is removed under acidic conditions (trifluoroacetic acid/dichloromethane). This longer route (3 additional steps) provides superior selectivity for large-scale cGMP manufacturing [3] [8].
Analytical quality control employs reversed-phase high-performance liquid chromatography with ultraviolet detection (98.0-99.5% purity by area normalization) and chiral chromatography to verify stereochemical integrity (>99.5% enantiomeric excess). The critical quality attributes include residual solvent levels (<500 ppm ethyl acetate), chloroacetyl chloride-related impurities (<0.15%), and stereoisomer content (<0.5%) [3] [8].
Chloropretadalafil's structural significance extends beyond synthetic utility. Analytical characterization has revealed it as an adulteration marker in illegally marketed herbal supplements claiming sexual enhancement properties. Forensic laboratories utilize liquid chromatography with tandem mass spectrometry methods capable of detecting chloropretadalafil at parts per million levels in complex matrices, providing evidence of synthetic intermediate contamination rather than natural ingredient inclusion [5] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3